molecular formula C34H29F6NO5 B12093345 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- CAS No. 530441-39-5

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-

Cat. No.: B12093345
CAS No.: 530441-39-5
M. Wt: 645.6 g/mol
InChI Key: GVQJXOMRECYGJZ-PEHXVVCQSA-N
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Description

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxazolidine, carboxylic acid, and phenylmethyl ester. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxazolidine ring, followed by the introduction of the carboxylic acid and phenylmethyl ester groups. Key reagents used in these steps include trifluoromethyl phenyl derivatives, ethoxy methyl groups, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can yield a wide range of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new trifluoromethyl derivatives.

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- has a wide range of scientific research applications:

    Chemistry: The compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures.

    Biology: Its unique chemical properties make it a valuable tool in studying biological processes and interactions.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- stands out due to its unique combination of functional groups and the presence of trifluoromethyl groups

Properties

CAS No.

530441-39-5

Molecular Formula

C34H29F6NO5

Molecular Weight

645.6 g/mol

IUPAC Name

benzyl (2R,4S)-4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C34H29F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29-30,42H,20-21H2,1H3/t22-,29-,30?,32-/m1/s1

InChI Key

GVQJXOMRECYGJZ-PEHXVVCQSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(O[C@@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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